molecular formula C16H17BrN4O B2927238 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034285-38-4

3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2927238
CAS RN: 2034285-38-4
M. Wt: 361.243
InChI Key: RTFWWLUUGNIVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug development. This compound is also known as BRD-K21550238 or compound 1, and it belongs to the class of azetidinone derivatives.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research indicates that derivatives related to the structure of 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one have been synthesized and evaluated for their potential antimicrobial and antitubercular activities. For instance, compounds with a similar pyrimidine-azetidinone framework have shown significant promise in the fight against various bacterial and fungal strains, as well as against mycobacterium tuberculosis, suggesting a pathway to developing new antibacterial and antituberculosis drugs based on this structural motif (Chandrashekaraiah et al., 2014).

Anti-Inflammatory Agents

Another scientific application of compounds structurally related to 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one includes their use as anti-inflammatory agents. Novel series of pyrimidine derivatives have been synthesized and tested for in-vivo anti-inflammatory activity, demonstrating significant efficacy. This suggests potential for these compounds in the development of new anti-inflammatory drugs (Chaydhary et al., 2015).

Antimicrobial Agents

Further research has synthesized and evaluated derivatives for antibacterial and antifungal activities, contributing to the search for novel antimicrobial agents. These studies have laid the groundwork for the development of new drugs that could be effective against resistant strains of bacteria and fungi, highlighting the versatile applications of these compounds in medicinal chemistry (Patel & Patel, 2017).

Anti-Cancer and Antioxidant Activities

Compounds derived from the core structure of 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one have also been explored for their anti-cancer and antioxidant activities. These studies offer promising insights into how these compounds might be utilized in the development of new therapeutic agents for treating cancer and managing oxidative stress-related diseases (Rehan et al., 2021).

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFWWLUUGNIVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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